molecular formula C16H30N2O4 B1394938 (1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine CAS No. 345905-88-6

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine

Cat. No.: B1394938
CAS No.: 345905-88-6
M. Wt: 314.42 g/mol
InChI Key: VHCGSTKNYQISER-VXGBXAGGSA-N
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Description

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is a chiral diamine compound widely used in organic synthesis and catalysis. The compound features a cyclohexane ring with two amino groups protected by tert-butoxycarbonyl (Boc) groups. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

    Protection of Amino Groups: The amino groups are protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free diamine.

    Complexation Reactions: The compound can form complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.

    Complexation: Metal salts such as palladium acetate or copper(II) chloride are used for complexation reactions.

Major Products

    Substitution: Substituted diamines with various functional groups.

    Deprotection: Free (1R,2R)-cyclohexane-1,2-diamine.

    Complexation: Metal-diamine complexes.

Scientific Research Applications

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine has numerous applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as a building block for drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in catalysis involves its ability to coordinate with metal ions, forming chiral complexes that can induce asymmetry in the reaction products. The Boc groups provide steric hindrance, enhancing the selectivity of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-N,N’-Bis-Boc-cyclohexane-1,2-diamine: The enantiomer of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine, used in similar applications but with opposite chirality.

    (1R,2R)-N,N’-Bis-Boc-1,2-diaminocyclohexane: A similar compound with different protecting groups.

    (1R,2R)-Cyclohexane-1,2-diamine: The unprotected form of the compound, used in different types of reactions.

Uniqueness

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine is unique due to its dual Boc protection, which provides stability and selectivity in reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce high enantioselectivity.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCGSTKNYQISER-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680047
Record name Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345905-88-6
Record name Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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